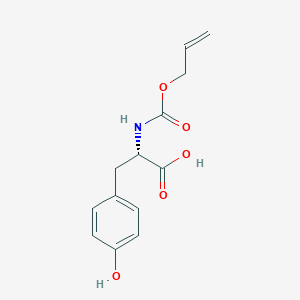

((Allyloxy)carbonyl)-L-tyrosine

Description

The Significance of Modified Amino Acids in Contemporary Chemical Research

Modified amino acids are central to a wide array of research areas, from drug discovery to materials science. Their importance stems from the ability to introduce novel chemical properties, functionalities, and structural constraints that are not present in the canonical twenty proteinogenic amino acids. This expansion of the chemical toolbox allows for the synthesis of peptides, proteins, and other complex architectures with tailored functions.

The synthesis of peptides, polymers of amino acids linked by amide (peptide) bonds, is a foundational challenge in organic chemistry. fiveable.me The primary difficulty lies in controlling the reactivity of the multiple functional groups present in amino acids—the α-amino group, the α-carboxylic acid group, and any reactive side chains. fiveable.meyoutube.com To achieve the selective formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive groups must be temporarily masked or "protected". youtube.com

This necessity spurred the development of protecting group chemistry, a field that can be traced back to the early 20th century. A landmark achievement was the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas. This was one of the first protecting groups that could be introduced onto an amino group and then removed under relatively mild conditions (catalytic hydrogenolysis) without destroying the newly formed peptide. The subsequent development of the tert-butyloxycarbonyl (Boc) group, which is labile to acid, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by base, revolutionized the field. fiveable.me

These developments, particularly the concept of "orthogonal protection," where one protecting group can be removed without affecting another, were critical. fiveable.mesigmaaldrich.com This strategy allows for the selective deprotection and modification of specific sites within a growing peptide chain. fiveable.me The culmination of these innovations was the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize. fiveable.me In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, allowing for the stepwise addition of protected amino acids, with excess reagents and byproducts being easily washed away after each step. youtube.com Orthogonal protecting group strategies, including pairs like Boc/Fmoc and Alloc/Allyl, are fundamental to the success of modern automated peptide synthesis. fiveable.me

| Protecting Group | Abbreviation | Typical Cleavage Condition |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis, Strong Acid |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Allyloxycarbonyl | Alloc | Palladium(0) Catalysis |

Tyrosine, with its phenolic side chain, is a particularly versatile amino acid. nih.govresearchgate.net It is not only a crucial component of many proteins, playing roles in signaling through phosphorylation and contributing to protein structure, but its unique reactivity also makes it a valuable target for chemical modification. The electron-rich phenol (B47542) ring can participate in various organic reactions, enabling the synthesis of complex tyrosine derivatives and their incorporation into larger molecules. researchgate.net

Tyrosine derivatives are employed in a multitude of advanced organic transformations. The phenol hydroxyl group can be alkylated, acylated, or used to form ethers and esters, providing a handle for attaching other molecular components, such as fluorescent tags or cross-linking agents. nih.gov Furthermore, the aromatic ring itself can be modified through electrophilic substitution reactions like nitration or halogenation, which alters the electronic properties and pKa of the phenolic proton. nih.gov These modifications are not just synthetic exercises; they are used to probe biological processes. For instance, incorporating unnatural tyrosine analogs into enzymes has helped elucidate the role of the amino acid in catalytic mechanisms, such as proton-coupled electron transfer.

In the context of peptide and protein synthesis, side-chain protected tyrosine derivatives are essential. Derivatives like Fmoc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH are standard reagents in Fmoc- and Boc-based SPPS, respectively. peptide.compeptide.com The choice of protecting group for the tyrosine side chain is critical to prevent unwanted side reactions during peptide assembly and to ensure its successful removal during the final deprotection step. The development of new tyrosine derivatives with unique protecting groups continues to expand the possibilities for creating novel peptides and proteins with enhanced or entirely new functions. nih.govnih.gov

Specific Rationale for Investigating ((Allyloxy)carbonyl)-L-tyrosine

Among the arsenal (B13267) of protected amino acids, this compound, also known as Alloc-Tyr-OH, holds a special place. Its utility arises directly from the properties of the allyloxycarbonyl (Alloc) protecting group attached to the side-chain phenolic oxygen.

The primary advantage of the Alloc group is its unique deprotection mechanism, which imparts orthogonality relative to the most common protecting groups used in peptide synthesis. The Alloc group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. sigmaaldrich.com This stability is crucial for complex synthetic strategies.

Deprotection of the Alloc group is achieved under very mild conditions through palladium(0)-catalyzed allyl transfer. sigmaaldrich.comnih.gov A catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger such as phenylsilane (B129415), efficiently removes the allyl group, liberating the phenol and regenerating the catalyst. nih.gov This specific deprotection chemistry means that a researcher can selectively unmask the tyrosine side chain at any point during a synthesis without disturbing Fmoc groups on the N-terminus or acid-labile groups (like Boc or t-Butyl) on other side chains. sigmaaldrich.com Recently, even metal-free methods for Alloc removal using iodine and water have been developed, enhancing the sustainability of this approach. acs.org

The orthogonal nature of the Alloc group makes this compound a highly versatile building block for the synthesis of complex molecules. fiveable.me It is particularly valuable for creating non-linear or macrocyclic peptide structures. For example, a peptide chain can be assembled on a solid support using standard Fmoc-SPPS. Once the linear sequence is complete, the Alloc group on a tyrosine residue can be selectively removed while the peptide remains anchored to the resin and all other protecting groups remain intact. nih.gov

This newly freed phenol side chain can then be modified. It can be used as a handle for on-resin cyclization, forming a covalent bond with another part of the peptide to create a macrocycle. nih.gov Alternatively, it can be used to attach a second peptide chain, creating a branched peptide. It can also be a site for attaching other molecules of interest, such as carbohydrates (to form glycopeptides), lipids, or reporter tags. This level of control is essential for building sophisticated molecular architectures designed to mimic natural structures or to explore new therapeutic modalities. nih.govyoutube.com

Academic Research Landscape Surrounding this compound

The unique properties of Alloc-Tyr-OH have led to its application in various academic research settings, particularly in the synthesis of complex peptides and peptidomimetics. Its CAS number is 7469-28-5. fluorochem.co.ukbldpharm.com

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 7469-28-5 |

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol |

Research has demonstrated the practical utility of the Alloc group's orthogonality in the construction of intricate molecular frameworks. For example, in the synthesis of macrocyclic peptide ligands designed to bind to specific protein domains, Alloc-protected amino acids are key. One strategy involved assembling a linear peptide on a resin, followed by the selective on-resin removal of an Alloc group from an ornithine or lysine (B10760008) residue. nih.gov This allowed for an intramolecular cyclization reaction with another part of the peptide, forming a constrained macrocycle before the final cleavage from the solid support. nih.gov This highlights how Alloc protection enables complex, site-specific modifications that are central to modern medicinal chemistry.

Furthermore, the development of more sustainable chemical methods has also impacted the use of Alloc-protected amino acids. A recent study reported a metal-free, one-pot method for Alloc group removal and subsequent peptide coupling. acs.org This procedure was successfully used in the synthesis of Leu-enkephalin amide, where a Boc-Tyr(t-Bu)-OH was incorporated into a peptide chain constructed using Alloc-amino acids. acs.org This demonstrates the compatibility and integration of Alloc-based strategies with other standard protection schemes and the ongoing efforts to make peptide synthesis more environmentally friendly. These examples underscore the role of this compound and related Alloc-protected building blocks as enabling tools in the synthesis of complex, functionally optimized molecules for chemical and biological research.

Current Trends and Methodological Innovations in Amino Acid Derivatization

The derivatization of amino acids is a cornerstone of analytical biochemistry and synthetic chemistry, essential for improving detection, enabling separation, and facilitating the controlled synthesis of peptides. biosynth.commdpi.com Historically, methods for amino acid analysis were labor-intensive, but recent decades have seen significant methodological innovations that enhance sensitivity, speed, and precision.

A primary trend is the advancement of chromatographic techniques. While early methods relied on ion-exchange chromatography with post-column derivatization, the field has largely shifted to High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). azolifesciences.com These methods, often coupled with pre-column derivatization, offer faster run times and better resolution. azolifesciences.comresearchgate.net UPLC, with its use of smaller particle sizes in stationary phases and higher pressure systems, significantly shortens analysis time, increasing sample throughput. azolifesciences.com

The choice of derivatizing agent is critical and is typically aimed at attaching a chromophoric or fluorophoric tag to the amino acid, which is otherwise difficult to detect with UV-Vis or fluorescence detectors. researchgate.net Agents like o-phthaldialdehyde (OPA), 9-fluorenylmethylchloroformate (FMOC-Cl), and phenyl isothiocyanate (PITC) are widely used for this purpose. mdpi.comnih.gov

In the realm of synthetic chemistry, particularly peptide synthesis, the innovation lies in the development and application of orthogonal protecting groups. researchgate.net Protecting groups are temporarily attached to reactive functional groups (e.g., the amino group or side chains) to prevent them from interfering in the peptide bond formation process. biosynth.com The Fmoc group, which is stable under coupling conditions but easily removed by a mild base, is a mainstay in modern SPPS. altabioscience.com The Alloc group, as seen in this compound, provides an additional layer of synthetic flexibility. It is stable to the reagents used to remove Fmoc and Boc groups but can be selectively cleaved using palladium catalysts. This orthogonality is crucial for synthesizing modified or complex peptides, such as those with branches or specific labels. researchgate.net

More recent innovations include the development of novel derivatization strategies for analysis by tandem mass spectrometry (LC-MS/MS). These methods can involve modifying multiple functional groups (amino, carboxyl, and phenolic hydroxyl groups) to improve the hydrophobicity and basicity of the amino acids, thereby enhancing detection sensitivity to femtomole levels. rsc.org

| Technique/Method | Principle | Key Innovations & Trends | Primary Application |

|---|---|---|---|

| HPLC/UPLC with Pre-column Derivatization | Amino acids are chemically modified before injection into the chromatography system to enhance detection by UV-Vis or fluorescence. | Shift from HPLC to UPLC for faster analysis; optimization of derivatizing agents (e.g., OPA, FMOC-Cl) for improved sensitivity. mdpi.comazolifesciences.com | Quantitative analysis of amino acids in complex matrices like food and biological samples. mdpi.com |

| Orthogonal Protecting Groups in SPPS | Use of multiple protecting groups (e.g., Fmoc, Boc, Alloc) that can be removed under different chemical conditions, allowing for selective deprotection. | Development of novel amino acids with integrated protecting groups to enable sequential peptide ligation and synthesis of complex or branched peptides. researchgate.net | Controlled, stepwise synthesis of custom peptides and proteins for research and therapeutic development. altabioscience.com |

| LC-MS/MS with Multi-functional Group Derivatization | Derivatization of amino, carboxyl, and hydroxyl groups to improve ionization efficiency and chromatographic retention for mass spectrometry. | Enables highly sensitive and simultaneous detection of a wide range of amino acids, including modified ones, with high accuracy. rsc.org | Metabolomics, clinical diagnostics, and protein quantification. rsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C13H15NO5/c1-2-7-19-13(18)14-11(12(16)17)8-9-3-5-10(15)6-4-9/h2-6,11,15H,1,7-8H2,(H,14,18)(H,16,17)/t11-/m0/s1 |

InChI Key |

SZXHPUSFYYGCDB-NSHDSACASA-N |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Allyloxy Carbonyl L Tyrosine and Its Research Analogues

Direct Synthesis Strategies for ((Allyloxy)carbonyl)-L-tyrosine

The direct synthesis of this compound involves the selective protection of the phenolic hydroxyl group of L-tyrosine. This process must be carefully controlled to prevent unwanted reactions at the α-amino and α-carboxyl groups, which are typically protected beforehand.

Carbonyloxy-Protecting Group Introduction on Tyrosine

The introduction of the allyloxycarbonyl (Alloc) group onto the phenolic hydroxyl of a pre-protected L-tyrosine derivative is a common strategy. The reaction typically involves the acylation of the tyrosine phenol (B47542) with allyl chloroformate. This electrophilic reagent reacts with the nucleophilic phenoxide ion of tyrosine, which is generated in situ by the addition of a suitable base.

The general approach for this transformation can be adapted from standard procedures for amino acid protection. researchgate.net For instance, the N-terminus of an amino acid can be protected with an Alloc group by reacting it with allyl chloroformate in the presence of a base like sodium bicarbonate. researchgate.net A similar principle applies to the protection of the tyrosine side chain. To achieve selective O-acylation on the phenolic group, the α-amino and α-carboxyl groups of L-tyrosine must first be masked with orthogonal protecting groups, such as Boc (tert-butoxycarbonyl) for the amine and a benzyl (B1604629) (Bzl) or methyl (Me) ester for the carboxylic acid.

Table 1: General Reaction for Alloc-Protection of Tyrosine Side Chain

| Reactants | Reagent | Base | Solvent | Product |

| N-Protected-L-tyrosine-Ester | Allyl Chloroformate | Sodium Bicarbonate, Sodium Hydroxide (B78521), or Organic Base (e.g., Pyridine) | Dioxane/Water, Acetonitrile (B52724) | N-Protected-O-((allyloxy)carbonyl)-L-tyrosine-Ester |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and racemization. Key parameters that are often adjusted include the choice of base, solvent system, reaction temperature, and reaction time.

Research into the synthesis of related hydroxylated amino acid derivatives demonstrates the impact of these optimizations. For example, in the synthesis of hydroxylated bicyclic amino acids from L-tyrosine, the choice of base and temperature was critical. nih.gov A study showed that using a 3.0 M aqueous solution of potassium hydroxide (KOH) in methanol (B129727) at -20°C for a short duration significantly improved the yield (80%) and enantiomeric excess (97% ee) of the desired product. nih.gov In contrast, stronger bases or longer reaction times led to decreased enantiomeric purity. nih.gov Similarly, the selection of the solvent system, such as a mixture of acetonitrile and isopropanol, has been shown to be more effective for certain oxidative cyclizations of L-tyrosine upon scale-up. nih.gov

In the context of palladium-catalyzed C-H acylation of tyrosine-containing peptides, reaction conditions were finely tuned. nih.gov Optimal results were achieved using Pd(OAc)₂ as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant in toluene (B28343) at 120°C, yielding the desired product at 60%. nih.gov The absence of either the catalyst or the oxidant completely inhibited the reaction, underscoring their critical roles. nih.gov These examples highlight that a systematic variation of reaction parameters is a standard and effective approach to improving the synthesis of specific tyrosine derivatives like this compound.

Protecting Group Chemistry Involving this compound

The strategic use of protecting groups is a cornerstone of modern peptide synthesis, enabling the construction of complex peptides with precisely defined sequences. springernature.com The this compound derivative is valuable in this context due to the unique properties of the Alloc group.

Orthogonality with Other Protecting Groups in Peptide Synthesis

A key advantage of the Alloc group is its orthogonality with other widely used protecting groups in peptide synthesis. nih.govfiveable.me Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others, which is essential for multi-step syntheses like solid-phase peptide synthesis (SPPS). nih.govfiveable.me

The Alloc group is fully orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. google.comub.edu

Stability to Acid: The Alloc group is stable under the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave Boc groups. ub.educreative-peptides.com

Stability to Base: The Alloc group is also resistant to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc group removal. ub.educreative-peptides.com

This three-dimensional orthogonality (Alloc/Fmoc/Boc) is highly advantageous for synthesizing complex peptides, such as cyclic or branched peptides, where side-chain manipulations are required while the peptide remains anchored to a solid support. google.comub.edu For example, the side chain of a lysine (B10760008) residue can be protected with an Alloc group, while the N-terminus is protected with an Fmoc group and other side chains are protected with tert-butyl (tBu)-based groups. peptide.com The Fmoc group can be removed to extend the peptide chain, and subsequently, the Alloc group can be selectively cleaved to modify the lysine side chain, all without affecting the tBu-protected residues. peptide.comnih.gov

Table 2: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Stability Towards |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Acid, Pd(0) Catalysis |

| tert-Butoxycarbonyl | Boc | Moderate to Strong Acid (e.g., TFA) | Mild Base, Pd(0) Catalysis |

| Allyloxycarbonyl | Alloc | Pd(0) Catalyst + Nucleophilic Scavenger | Acid, Mild Base |

| Benzyl | Bzl | Strong Acid (e.g., HF), Catalytic Hydrogenolysis | Mild Acid/Base, Pd(0) Catalysis |

Selective Deprotection Methodologies for the Allyloxycarbonyl Group

The selective removal of the Alloc group is achieved under very mild and specific conditions, which preserves other protecting groups and sensitive functionalities within the peptide.

The standard method for cleaving the Alloc group is a palladium(0)-catalyzed reaction. organic-chemistry.orgacsgcipr.org This process involves the use of a soluble palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger. acs.orggoogle.com

The mechanism proceeds through the formation of a π-allyl-palladium intermediate. acsgcipr.orgresearchgate.net The palladium(0) catalyst coordinates to the double bond of the allyl group. This is followed by an oxidative addition step, leading to the formation of a cationic π-allyl-palladium(II) complex and the release of the carbamate (B1207046) anion derived from the tyrosine's phenolic oxygen. acsgcipr.orgresearchgate.net The final, irreversible step involves the capture of the allyl group by a nucleophilic scavenger, which regenerates the palladium(0) catalyst, allowing the cycle to continue. acsgcipr.orgepfl.ch

A variety of scavengers can be used, including amines (like diethylamine), β-dicarbonyl compounds (like barbituric acid), or hydride donors (like tributyltin hydride or phenylsilane). epfl.chuva.nl The choice of scavenger can be tailored to the specific substrate and reaction conditions. This deprotection strategy is highly efficient and chemoselective, and the mild, near-neutral conditions prevent side reactions such as racemization. organic-chemistry.orgacs.org This methodology has been successfully applied in the synthesis of various complex peptides and other organic molecules, demonstrating its reliability and versatility. nih.govacs.org

Alternative Transition Metal Catalysis for Cleavage

While palladium catalysts are standard for Alloc group removal, research has explored other transition metals to offer alternative reactivity, cost-effectiveness, or improved compatibility with specific substrates. nih.gov These alternatives can be particularly useful in complex syntheses where palladium might interfere with other functional groups.

Nickel-based catalysts, for instance, have been shown to effectively cleave the allyloxycarbonyl group. acs.org Nickel carbonyl, in particular, can remove the Alloc group from both oxygen and nitrogen atoms under mild conditions. acs.org Another approach involves the use of a Ni-H precatalyst in the presence of a Brønsted acid, which facilitates deallylation through a double-bond migration followed by acid-induced hydrolysis of the O/N-C bond. organic-chemistry.org This method demonstrates tolerance for a wide array of functional groups.

Recent advancements have also focused on developing more sustainable and practical metal catalysts. For example, air-stable Pd(II)Cl2(PPh3)2 has been proposed as a viable alternative to the more sensitive Pd(PPh3)4, although it still relies on a late transition metal. acs.org The exploration of these alternative metal catalysts continues to expand the toolkit for peptide and organic chemists, enabling more flexible and efficient synthetic routes.

Table 1: Alternative Transition Metal Catalysts for Alloc Cleavage

| Catalyst System | Substrate Scope | Key Features |

| Nickel Carbonyl | O- and N-Alloc groups | Mild reaction conditions. acs.org |

| Ni-H precatalyst / Brønsted acid | O- and N-allyl groups | Tolerates a broad range of functional groups. organic-chemistry.org |

| Pd(II)Cl2(PPh3)2 | Alloc-protected amines | Air-stable alternative to Pd(PPh3)4. acs.org |

Reductive and Oxidative Cleavage Strategies for Allyloxycarbonyl

Beyond transition metal catalysis, reductive and oxidative methods provide orthogonal strategies for the deprotection of the allyloxycarbonyl group. These methods can be advantageous when metal-based catalysis is undesirable due to potential contamination or side reactions.

Reductive Cleavage: Reductive cleavage of the Alloc group is less common but can be achieved under specific conditions. One method involves the use of samarium(II) iodide (SmI2) in the presence of water and isopropylamine, which selectively cleaves unsubstituted allyl ethers in very good yields. organic-chemistry.org This technique is particularly useful in carbohydrate and alcohol deprotection.

Oxidative Cleavage: Oxidative cleavage represents a powerful, metal-free alternative for Alloc removal. masterorganicchemistry.com A notable one-pot method utilizes osmium tetroxide (OsO4) in catalytic amounts with an N-oxide co-oxidant, followed by periodate (B1199274) scission of the resulting diol. nih.govorganic-chemistry.org This sequence effectively removes both O- and N-allyl protecting groups under near-neutral pH. The reaction proceeds through hydroxylation of the allyl double bond, periodate cleavage of the vicinal diol, and subsequent reaction on the enol tautomer of the intermediate aldehyde to release the deprotected functional group. organic-chemistry.org The presence of water is crucial for the catalytic cycle. organic-chemistry.org

Another oxidative approach employs an oxoammonium salt to cleave allyl ethers, yielding the corresponding aldehydes. nih.gov This reaction is typically performed in a biphasic solvent system with mild heating. nih.gov More recently, a metal-free, on-resin Alloc removal method using iodine and water in an environmentally friendly solvent mixture has been developed for solid-phase peptide synthesis (SPPS). acs.orgnih.gov This approach is compatible with subsequent peptide coupling steps in a one-pot manner. acs.orgnih.gov

Table 2: Reductive and Oxidative Cleavage Reagents for Alloc Group

| Cleavage Type | Reagent(s) | Key Features |

| Reductive | SmI2 / H2O / i-PrNH2 | Selective for unsubstituted allyl ethers. organic-chemistry.org |

| Oxidative | OsO4 (cat.), N-oxide, NaIO4 | One-pot, near-neutral pH, compatible with many protecting groups. nih.govorganic-chemistry.org |

| Oxidative | Oxoammonium salt | Biphasic system, mild heating, yields aldehydes. nih.gov |

| Oxidative | I2 / H2O | Metal-free, suitable for SPPS, environmentally friendly. acs.orgnih.gov |

Chemo- and Regioselective Derivatization of this compound

The tyrosine residue, with its phenolic hydroxyl group, α-amino group, and α-carboxyl group, offers multiple sites for modification. researchgate.netwikipedia.orgresearchgate.net The presence of the Alloc protecting group on the amino function allows for selective derivatization at the other two positions.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of Alloc-L-tyrosine is a prime target for various chemical transformations. researchgate.net Its reactivity allows for the introduction of a wide range of functionalities, leading to the synthesis of diverse tyrosine analogues.

Electrochemical methods have emerged as a mild and selective way to modify the tyrosine hydroxyl group. For instance, an electrochemically promoted transformation can be used to introduce anthranilic acid derivatives onto the tyrosine residue with high chemo- and site-selectivity. rsc.org Enzymatic approaches also offer remarkable specificity. A tandem enzymatic system using tyrosinase and catechol-O-methyltransferase (COMT) can achieve regioselective alkoxylation of tyrosine residues within peptides and proteins. researchgate.net Tyrosinase first hydroxylates tyrosine to an L-DOPA intermediate, which is then alkylated by COMT. researchgate.net

Transformations at the Carboxyl and Amino Termini of this compound

With the amino group protected by the Alloc moiety, the carboxyl and the deprotected amino termini become available for further transformations. organic-chemistry.orgwikipedia.orgsigmaaldrich.com

Carboxyl Terminus: The carboxyl group can undergo standard transformations such as esterification or amidation to form peptide bonds. Reductive cleavage of Weinreb amides derived from the carboxyl group can yield peptide aldehydes. sigmaaldrich.com It is often advisable to keep other side-chain protecting groups in place during these transformations to prevent side reactions. sigmaaldrich.com

Amino Terminus: Once the Alloc group is selectively removed, the free amino group can participate in peptide bond formation. This is a fundamental step in solid-phase peptide synthesis (SPPS), where the orthogonal nature of the Alloc group is highly valuable. sigmaaldrich.comnih.gov The deprotected amine can also be subjected to various other modifications to introduce specific labels or functionalities.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to amino acid and peptide synthesis to reduce environmental impact and improve efficiency. semanticscholar.org This includes the use of solvent-free reaction conditions and alternative, more environmentally benign reaction media. researchgate.netresearchgate.netfrontiersin.org

Solvent-Free Reactions and Alternative Media for Amino Acid Derivatization

Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, lowering costs, and simplifying reaction work-up. researchgate.net Mechanochemistry, which involves grinding solid reactants together, has been successfully employed for the allylation of aldehydes and ketones, a reaction type relevant to the modification of amino acid side chains. mdpi.com

Ionic liquids (ILs) have also been investigated as green reaction media for the synthesis of amino acid-linked compounds. nih.gov For instance, the synthesis of 1,2,3-triazoles from amino acid derivatives has been achieved in an ionic liquid under solvent- and external base-free conditions. nih.gov Furthermore, the use of water or phosphate (B84403) buffer systems as reaction media aligns with green chemistry principles. semanticscholar.org The development of such protocols for the derivatization of amino acids like Alloc-L-tyrosine is an active area of research, aiming to create more sustainable synthetic pathways for complex biomolecules. chemrxiv.org

Catalytic Synthesis Routes with Reduced Environmental Impact for Allylations

The imperative to develop greener and more sustainable chemical processes has significantly influenced the synthesis of protected amino acids, including this compound. Catalytic methodologies are at the forefront of this shift, offering substantial advantages over traditional stoichiometric approaches by minimizing waste, reducing the use of hazardous materials, and enhancing reaction efficiency. The focus is on creating environmentally benign pathways for the N-allyloxycarbonylation of L-tyrosine through the use of transition metal and enzymatic catalysts.

Conventional methods for introducing the allyloxycarbonyl (Alloc) protecting group often rely on the Schotten-Baumann reaction, which necessitates the use of strong bases and excess allyl chloroformate. This process generates considerable waste and presents purification challenges. In contrast, catalytic routes provide a more atom-economical and environmentally sound alternative.

A prominent green catalytic approach involves the use of transition metals, particularly palladium. Palladium-catalyzed N-allylation has emerged as a powerful and versatile method for the protection of amino acids. nih.gov These reactions typically employ greener allylating agents, such as diallyl carbonate or allyl acetate (B1210297), in place of allyl chloroformate. The catalytic cycle is initiated by the reaction of a palladium(0) complex with the allyl source, forming a π-allyl palladium intermediate. This electrophilic intermediate is then intercepted by the nucleophilic amino group of L-tyrosine to yield the N-protected product. A key environmental benefit of this method is the nature of the byproducts; for instance, the reaction with diallyl carbonate releases carbon dioxide and allyl alcohol, which are significantly more benign than the hydrogen chloride produced in traditional methods.

Research into palladium-catalyzed reactions has also focused on the development of heterogeneous catalysts. allbiochem.comrsc.org In these systems, palladium nanoparticles are immobilized on solid supports like polystyrene. rsc.org This approach offers several advantages aligned with green chemistry principles:

Easy Catalyst Separation: The solid-supported catalyst can be easily removed from the reaction mixture by simple filtration.

Reduced Product Contamination: Immobilization lessens the leaching of the metal catalyst into the final product.

The table below summarizes findings from research on palladium-catalyzed N-allylation of amino acid esters, which serves as a model for the synthesis of this compound.

| Catalyst System | Allyl Source | Solvent | Key Features | Yield |

|---|---|---|---|---|

| Pd(0) with Chiral Diphosphane Ligands | Allyl Carbonates | Not Specified | Provides high levels of stereocontrol, which is crucial for synthesizing chiral molecules. nih.gov | High |

| Pd@Polystyrene Nanoparticles | Not specified for this reaction | Various | Demonstrates the principle of a recyclable, phosphine-free heterogeneous catalyst system. rsc.org | Good (in related reactions) |

| Ni(II)/Picolinaldehyde/Pd(0) | Palladium π-allyl complexes | Not Specified | Enables α-allylation on unprotected amino acid esters, showing selectivity between N- and C-allylation. organic-chemistry.org | Up to 87% (for α-allylation) |

Enzymatic catalysis represents another frontier in the green synthesis of protected amino acids. nih.gov Enzymes operate under exceptionally mild conditions, typically in aqueous environments, and exhibit remarkable selectivity. This high degree of selectivity could potentially circumvent the need for protecting the phenolic hydroxyl group of tyrosine during N-allylation. While the use of enzymes like tyrosine phenol lyase is established for other transformations of tyrosine, bibliotekanauki.pl the development of specific enzymes that can efficiently catalyze the N-allyloxycarbonylation reaction is an ongoing area of research.

The broader context of greening peptide synthesis emphasizes moving away from hazardous solvents like DMF and CH2Cl2 and adopting more benign alternatives such as propylene (B89431) carbonate. rsc.orgnih.govpeptide.com These solvent substitutions, combined with the implementation of recyclable catalytic systems, are paving the way for more sustainable manufacturing processes for complex molecules like this compound. advancedchemtech.comresearchgate.net

Mechanistic Investigations of Reactions Involving Allyloxy Carbonyl L Tyrosine

Elucidation of Allyl Carbamate (B1207046) Cleavage Mechanisms

The removal of the Alloc group is most commonly achieved through palladium-catalyzed reactions. sigmaaldrich.com Understanding the mechanism of this deprotection is crucial for optimizing reaction conditions and minimizing unwanted side reactions.

Detailed Catalytic Cycles in Palladium-Mediated Deprotection

The palladium-catalyzed deprotection of ((Allyloxy)carbonyl)-L-tyrosine proceeds via a mechanism analogous to the Tsuji-Trost allylation. The catalytic cycle is initiated by the active Pd(0) species, which is often generated in situ from a Pd(II) precursor or used directly as a complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govuva.nl

The key steps in the catalytic cycle are:

Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group of the Alloc-protected tyrosine. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, cleaving the allyl carbamate and forming a η³-allyl palladium(II) complex. The tyrosine amine is released as a carbamic acid, which subsequently decarboxylates to yield the free amine.

Nucleophilic Attack: A scavenger nucleophile, such as tributyltin hydride, phenylsilane (B129415), or a soft carbon nucleophile like morpholine (B109124) or dimedone, attacks the π-allyl palladium complex. nih.govuva.nl This regenerates the Pd(0) catalyst and forms an allylated scavenger.

The Guibé method, which utilizes a scavenger like phenylsilane, is an efficient and reliable approach for removing Alloc protecting groups, particularly in solid-phase peptide synthesis. nih.gov

Understanding Ligand Effects on Reaction Kinetics and Selectivity

The choice of ligand coordinated to the palladium center significantly influences the kinetics and selectivity of the deprotection reaction. The ligands affect the stability, solubility, and reactivity of the palladium catalyst. sigmaaldrich.com

Studies have shown that palladium complexes with specifically designed phosphine (B1218219) ligands can effectively promote deallylation reactions in various media, including complex biological environments like cell lysates. sigmaaldrich.com The efficiency of these catalysts is highly dependent on the ligand's characteristics. For instance, while complexes like Pd(PPh₃)₄ are widely used, their performance can be suboptimal in aqueous or complex media due to decomposition into inactive palladium species. sigmaaldrich.combiotage.com

Research into various palladium complexes has revealed that those with engineered phosphine ligands can offer a better balance between reactivity and stability. sigmaaldrich.com This allows for efficient catalysis even in challenging environments. The table below summarizes the effect of different palladium catalysts on deprotection efficiency, highlighting the role of the ligand.

| Palladium Catalyst | Ligand Type | Reaction Medium | Deprotection Efficiency | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | DCM/CHCl₃ | High | nih.gov |

| Pd complexes with pyridine/methionine ligands | Pyridine/Methionine | Cell lysates | Very low conversion | sigmaaldrich.com |

| Pd complexes with designed phosphine ligands | Engineered Phosphine | Cell lysates | Variable to good | sigmaaldrich.com |

| Pd(OAc)₂ with T-hydro | Acetate (B1210297)/None | Toluene (B28343) | Effective for C-H acylation |

Side Reactions and Unwanted Transformations During Derivatization of this compound

While the Alloc group is generally robust, side reactions can occur during its removal or in subsequent peptide coupling steps.

Racemization Studies During Peptide Coupling

A significant concern in peptide synthesis is the racemization of the chiral α-carbon of the amino acid during the activation and coupling steps. doi.org Activation of the carboxyl group of an N-protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.

However, peptide coupling methods involving Alloc-protected amino acids have been developed that proceed with minimal or no noticeable racemization. uva.nl The use of specific coupling reagents and conditions is critical to suppress this side reaction. For example, the formation of dipeptides using activated N-protected amino acid derivatives under palladium-catalyzed transprotection conditions has been shown to be rapid and proceed in high yields without significant racemization. uva.nl The choice of coupling reagent has a substantial impact on the extent of racemization, with milder reagents generally favoring retention of stereochemistry. doi.org

Formation of Byproducts from Allyl Group Rearrangements

Under certain conditions, the allyl group of the Alloc protector can undergo unwanted transformations. One documented side reaction involves the reduction of the allyl double bond. This can occur when hydrazine (B178648) is used for the removal of other protecting groups, such as ivDde, in the presence of an Alloc group. The reduction is thought to be caused by small amounts of diazine present in the hydrazine, but this can be suppressed by the addition of allyl alcohol to the reaction mixture. sigmaaldrich.com

In some complex peptide syntheses, side reactions not directly involving the allyl group but occurring during steps where the Alloc group is present have been observed. For example, chain termination due to pyroglutamyl formation has been reported during the Fmoc-deprotection of N-terminal glutamic acid residues in a sequence containing Alloc-protected amino acids. nih.gov Additionally, the formation of N-allyl amine as a byproduct during deprotection has been noted, which can be mitigated by using scavengers like tributyltin hydride or a silane (B1218182) to capture the allyl group. researchgate.net

Kinetic and Thermodynamic Analyses of this compound Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, the rates of these reactions are qualitatively understood through the efficiency of various deprotection protocols.

The kinetics of the palladium-catalyzed deprotection are influenced by several factors, including the catalyst, ligand, scavenger, solvent, and temperature. doi.orgnih.gov For instance, microwave-assisted deprotection has been shown to significantly accelerate the removal of Alloc groups, reducing reaction times from hours to minutes. nih.gov This suggests a substantial increase in the reaction rate constant at elevated temperatures. The reaction is often monitored by techniques like HPLC to determine the conversion and completion of the deprotection. biotage.comdoi.org Studies have shown that with an effective catalyst system, such as Pd(PPh₃)₄ and phenylsilane, complete deprotection can be achieved in multiple cycles of short duration (e.g., 15-30 minutes). nih.govbiotage.com

Rate Law Determination for Key Synthetic Steps

The primary synthetic step for this compound is the protection of the amino group of L-tyrosine with allyl chloroformate, typically in the presence of a base. While specific kinetic studies for this exact transformation are not extensively documented in the reviewed literature, the rate law can be inferred from the generally accepted mechanism for N-acylation of amino acids.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of L-tyrosine acts as the nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. The base serves to deprotonate the amino group, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

Given this mechanism, the reaction is expected to follow a second-order rate law:

Rate = k [L-tyrosine] [Allyl Chloroformate]

The rate constant, k, would be influenced by factors such as the solvent, the strength of the base, and the temperature. Kinetic studies on related reactions, such as the oxidation of tyrosine by alkoxyl radicals, have shown a strong pH dependence, indicating that the reactivity of the tyrosine molecule is highly sensitive to the protonation state of its functional groups. nih.gov For instance, the rate constant for the reaction between a tert-butoxyl radical and tyrosine was estimated to be 6 ± 1 × 10(7) M⁻¹ s⁻¹ at pH 10, where the phenolic group is deprotonated, but the reaction was not observable at pH 7. nih.gov Similarly, the rate of N-protection would be significantly affected by the pH, which controls the nucleophilicity of the amino group.

Energetic Profiles of Transition States

The transition state is the highest energy point on a reaction coordinate, and its energetic profile provides insight into the reaction's feasibility and rate. researchgate.netucsb.edu For the N-allyloxycarbonylation of L-tyrosine, the transition state involves the formation of a tetrahedral intermediate as the nitrogen atom of tyrosine attacks the carbonyl carbon of allyl chloroformate.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling these transient structures and calculating their energies. youtube.comrowansci.com The energetic profile would show the Gibbs free energy change as the reactants progress to products through the transition state. The activation energy (ΔG‡) is the difference in energy between the reactants and the transition state.

Key structural features of the transition state for the formation of this compound would include:

An elongated C-N bond as it is being formed.

An elongated C-Cl bond as the leaving group prepares to depart.

A pyramidalized carbonyl carbon, shifting from sp² to sp³ hybridization.

Studies on the enzymatic aminoacylation of tRNA with tyrosine have revealed that hydrogen bonding plays a critical role in stabilizing the transition state, lowering the activation energy. nih.gov In the non-enzymatic synthesis of this compound, solvent molecules and the base can play a similar role in stabilizing the charge development in the transition state. DFT calculations on related phosphine-catalyzed reactions have shown that transition state energies can be finely balanced, with small changes in structure influencing the reaction pathway. nih.gov For example, in one system, the Gibbs free energy difference between two competing transition states was only 1.4 kcal/mol. nih.gov A frequency calculation is essential to confirm a located structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com

Exploration of Novel Catalytic Transformations with this compound

The unique structure of this compound, featuring both an allyl group and an aromatic ring, makes it an attractive substrate for developing new catalytic transformations.

Cross-Coupling Reactions Involving the Allyl Moiety

The allyl group is a versatile functional handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. acs.org The allyl moiety within the Alloc protecting group of tyrosine can, in principle, participate in such reactions.

A notable example is the ruthenium-catalyzed intermolecular alkene-alkyne coupling. rsc.orgresearchgate.net Research has demonstrated that N-Boc-O-allyl tyrosine can efficiently couple with alkynes in the presence of a cationic ruthenium(II) catalyst. rsc.org This reaction proceeds in aqueous media, highlighting its potential for bioorthogonal applications. rsc.org The coupling of N-Boc-O-allyl tyrosine with an alkyne proceeded efficiently to provide the corresponding diene in 62% yield. rsc.org This demonstrates the reactivity of the allyl group on the tyrosine scaffold. While this example involves an O-allyl group, the reactivity is indicative of the potential for the N-Alloc group's allyl moiety to undergo similar transformations, provided a suitable catalytic system is employed.

Palladium-catalyzed reactions are particularly well-known for their utility in cleaving the Alloc group, but under different conditions, the allyl moiety can participate in constructive cross-coupling reactions. acs.org For instance, palladium-catalyzed allyl-allyl cross-coupling reactions are used to form 1,5-dienes, which are common structural motifs in natural products. nih.gov The development of such a reaction using this compound as a substrate would provide a novel route to complex, non-canonical amino acids.

Table 1: Ruthenium-Catalyzed Cross-Coupling of an O-Allyl Tyrosine Derivative

| Entry | Allyl Substrate | Alkyne Partner | Catalyst | Yield (%) | Reference |

| 1 | N-Boc-O-allyl tyrosine | Propargyl benzyl (B1604629) ether derivative | [Cp*Ru(MeCN)₃]PF₆ | 62 | rsc.org |

Functionalization of the Aromatic Ring in the Presence of Allyloxycarbonyl

The phenolic ring of tyrosine is another site for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govfrontiersin.orgmdpi.comresearchgate.net This reaction can be applied to functionalize the aromatic ring of tyrosine, provided the other functional groups are suitably protected.

To achieve selective functionalization, a halogen atom, typically iodine or bromine, must first be installed on the tyrosine ring, often at the C3 or C5 position (ortho to the hydroxyl group). With the amine group protected by the Alloc group, the resulting N-Alloc-3-iodotyrosine becomes a suitable substrate for Suzuki coupling. The reaction tolerates a wide range of boronic acids and esters, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. nih.gov

Efficient syntheses of novel ring-substituted tyrosine analogues have been achieved through Suzuki cross-couplings of appropriately protected L-3-iodotyrosine with a variety of boronic acid derivatives, leading to high yields of the target compounds. nih.gov While the original reports may use other protecting groups like Boc or Fmoc, the principles are directly applicable to an Alloc-protected substrate, as the Alloc group is stable under typical Suzuki conditions.

Table 2: Representative Suzuki-Miyaura Cross-Coupling of Protected 3-Iodotyrosine Derivatives

| Entry | Iodotyrosine Derivative | Boronic Acid/Ester | Catalyst System | Yield (%) | Reference |

| 1 | Protected L-3-iodotyrosine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | >95 | nih.gov (inferred) |

| 2 | Protected L-3-iodotyrosine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | >95 | nih.gov (inferred) |

| 3 | Protected L-3-iodotyrosine | 2-Thienylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 | nih.gov (inferred) |

| 4 | Unprotected 3-Iodoindazole | Pinacol vinyl boronate | Pd(PPh₃)₄ / Na₂CO₃ | 59 | mdpi.com |

Beyond Suzuki coupling, other methods for functionalizing the tyrosine ring in the presence of protecting groups include palladium-catalyzed ortho-arylation. researchgate.net These catalytic methods open up avenues to synthesize a vast library of unnatural amino acids based on the this compound scaffold, which can then be incorporated into peptides or used as building blocks for drug discovery.

Applications of Allyloxy Carbonyl L Tyrosine in Advanced Chemical and Materials Research

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. Alloc-tyrosine is particularly valuable within this framework, especially in syntheses that require selective, post-synthetic modification of the tyrosine side chain.

Integration as a Monomer Unit in Peptide Chain Elongation

In SPPS, Alloc-tyrosine is incorporated into a growing peptide chain like any other protected amino acid. It is typically used within the context of the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy. The Alloc group is stable under the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the temporary Nα-Fmoc group at each cycle of amino acid addition. thaiscience.infoiris-biotech.de It is also resistant to the moderately acidic conditions (e.g., trifluoroacetic acid) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups like tert-butyl (tBu). thaiscience.info This compatibility allows for its seamless integration into standard automated or manual SPPS protocols, where it is coupled to the free N-terminal amine of the resin-bound peptide chain using standard activation reagents.

Orthogonal Deprotection Strategies for Complex Peptide Architectures

The primary advantage of the Alloc group is its unique deprotection chemistry, which provides an additional layer of orthogonality to peptide synthesis. thaiscience.info Orthogonality in this context means that different classes of protecting groups can be removed under specific chemical conditions without affecting the others, allowing for precise, site-selective manipulations. iris-biotech.de

The Alloc group is selectively and efficiently removed under mild, near-neutral conditions via palladium(0)-catalyzed allyl transfer. thaiscience.inforsc.org This process is orthogonal to the removal of both the base-labile Fmoc group and the acid-labile tBu and Boc (tert-butyloxycarbonyl) groups. thaiscience.info This allows chemists to unmask the tyrosine hydroxyl group at any point during the synthesis while the peptide remains anchored to the solid support with all other protecting groups intact. thaiscience.info This strategy is invaluable for creating complex peptide architectures, such as those requiring site-specific labeling with fluorescent dyes, biotin, or other probes, or for the synthesis of branched peptides. wpmucdn.com

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Used For | Cleavage Reagent | Stability of Alloc-Group |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Nα-Amine | 20% Piperidine in DMF | Stable |

| tert-Butoxycarbonyl | Boc | Nα-Amine, Side Chains | Strong Acid (e.g., TFA) | Stable |

| tert-Butyl | tBu | Side Chains (Ser, Thr, Tyr, Asp, Glu) | Strong Acid (e.g., TFA) | Stable |

| Allyloxycarbonyl | Alloc | Side Chains (Tyr, Lys, Orn) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Scavenger | Labile |

The deprotection reaction is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger that traps the liberated allyl group. wpmucdn.combiotage.com Common scavengers include phenylsilane (B129415) (PhSiH₃), borane-ammonia complex, or morpholine (B109124). rsc.orgnih.gov The choice of scavenger and reaction conditions can be optimized to ensure rapid and complete deprotection without side reactions. rsc.orgbiotage.com

Role in Solution-Phase Peptide Synthesis for Specific Applications

While SPPS is dominant for many applications, solution-phase peptide synthesis remains essential for the large-scale production of certain peptides and for the synthesis of fragments used in convergent strategies. Alloc-tyrosine offers the same orthogonal advantages in solution as it does on a solid support.

Directed Synthesis of Oligopeptides and Peptidomimetics

In solution-phase synthesis, the selective removal of the Alloc group from a tyrosine residue in a fully protected oligopeptide allows for subsequent, directed chemical modification at that specific site. This is particularly useful for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often contain non-standard chemical moieties to improve properties like stability or bioavailability. nih.gov For example, after Alloc deprotection, the exposed hydroxyl group of tyrosine can be glycosylated, phosphorylated, or used as a handle to attach other functional groups. This approach was leveraged in the solution-phase synthesis of dynorphin (B1627789) A analogs, where an Alloc-protected amino acid was used to enable site-specific introduction of a reactive functional group. thaiscience.info This level of control is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a peptide's structure to understand its biological function. nih.gov

Preparation of Cyclic Peptides Using ((Allyloxy)carbonyl)-L-tyrosine

Peptide macrocyclization is a key strategy for constraining the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and metabolic stability. peptide.comnih.gov The orthogonal nature of the Alloc group is exceptionally well-suited for the synthesis of cyclic peptides, particularly those involving side-chain-to-side-chain lactamization. researchgate.net

A common strategy involves synthesizing a linear peptide on a solid support containing Alloc-tyrosine and another amino acid with a side chain protected by a complementary allyl-based group, such as Lys(Alloc) or Asp(OAll). nih.govresearchgate.net Once the linear sequence is assembled, both the Alloc and OAll (allyl ester) groups can be removed simultaneously using a palladium(0) catalyst, leaving the Nα-Fmoc and other side-chain protecting groups untouched. nih.govgoogle.com The newly liberated side-chain amine (from lysine) and carboxylic acid (from aspartic acid or glutamic acid) can then be induced to form an amide bond (a lactam bridge) using standard peptide coupling reagents. nih.gov This on-resin cyclization is highly efficient due to the "pseudo-dilution" effect of the solid support, which favors intramolecular reactions over intermolecular oligomerization. jasco.hu After cyclization, the peptide is cleaved from the resin and fully deprotected to yield the final cyclic product.

Application in Bioorthogonal Chemistry as a Chemical Handle

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions rely on pairs of mutually reactive functional groups, or "chemical handles," that are abiotic and inert to the complex cellular environment. acs.org

The allyl group itself, present in Alloc-tyrosine, can serve as such a chemical handle. While its most common use is as a protecting group that is removed, the terminal alkene of the allyl group has reactivity that can be exploited in certain bioorthogonal ligations. For instance, the allyl group can participate in olefin metathesis reactions catalyzed by ruthenium-based catalysts like the Grubbs catalyst. nih.gov It can also react with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most selective bioorthogonal reactions known. nih.gov

By incorporating Alloc-tyrosine into a peptide or protein, researchers can install a latent allyl handle. Although the primary application remains its removal for orthogonal protection, the potential exists for its direct use in bioorthogonal labeling. For example, an S-allyl cysteine, which contains a similar functional handle, has been successfully used for protein labeling in live cells via the IEDDA reaction. nih.gov This suggests that the allyl group on Alloc-tyrosine could similarly be used as a reaction partner for a tetrazine-functionalized probe to label peptides or proteins in complex biological media, expanding the toolkit for studying biological systems in real time. eurpepsoc.com

Derivatization for Non-Biological Labeling and Conjugation

The derivatization of this compound is a key strategy for creating probes and labels for non-biological applications. The allyloxycarbonyl group can be leveraged to introduce a variety of reporter groups, such as fluorophores or other spectroscopic probes, onto the tyrosine molecule. These labeled tyrosine derivatives can then be incorporated into larger systems to study their structure and dynamics.

The phenolic hydroxyl group of tyrosine is also a target for derivatization. It can be modified through various chemical reactions to attach different functionalities. For example, it can undergo O-alkylation with electrophilic species. nih.gov The presence of the Alloc protecting group on the amine ensures that this site remains unreactive during such modifications.

Furthermore, the tyrosine residue itself, once incorporated into a larger structure, can be a target for specific labeling reactions. The "tyrosine-click" reaction with PTAD derivatives is a prime example, offering a highly selective method for conjugation. nih.govcreative-biolabs.com This reaction has been shown to be robust, with the resulting linkage exhibiting stability over a wide range of pH and temperature conditions. nih.gov This stability is a significant advantage over other conjugation methods, such as those involving maleimides. nih.gov

Integration into Supramolecular Chemistry Architectures

The unique chemical properties of tyrosine and its derivatives, including this compound, make them excellent building blocks for the construction of complex supramolecular architectures.

Self-Assembly Studies of Peptidic Scaffolds Containing Tyrosine Derivatives

Peptides rich in tyrosine have a natural tendency to self-assemble into ordered nanostructures. nih.gov This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic rings of the tyrosine residues. nih.govnih.gov The incorporation of this compound into peptidic scaffolds allows for precise control over this self-assembly process. The Alloc group can influence the packing of the peptide chains and can be used as a handle for further functionalization of the resulting supramolecular structures.

Studies have shown that even simple tyrosine derivatives can self-assemble into complex materials like hydrogels. nih.govnih.gov The process of self-assembly can be investigated using a variety of techniques, including UV-vis and fluorescence spectroscopy, FTIR, and NMR spectroscopy, while the resulting morphologies can be visualized using scanning electron microscopy (SEM). nih.gov The ability to form nanofibrillar networks is a common feature of these self-assembling systems. nih.gov

Design of Recognition Motifs for Artificial Receptors

The well-defined three-dimensional structure of peptidic scaffolds containing tyrosine derivatives makes them ideal candidates for the design of artificial receptors. The aromatic side chains of tyrosine can participate in host-guest interactions, binding to specific molecules through a combination of hydrophobic and aromatic stacking interactions.

By strategically placing this compound residues within a peptide sequence, it is possible to create a binding pocket with a specific size and shape. The allyloxycarbonyl group can be further modified to introduce additional recognition elements, such as hydrogen bond donors or acceptors, to enhance the binding affinity and selectivity of the artificial receptor. The development of such synthetic receptors is a growing area of research with potential applications in sensing, catalysis, and separations.

Contributions to Polymer Science and Advanced Materials Research

This compound is also a valuable monomer for the synthesis of advanced polymers and materials with unique properties.

Monomer for Controlled Polymerization Techniques

L-tyrosine and its derivatives can be used to create biodegradable polymers such as polycarbonates and polyarylates. nih.govresearchgate.net The phenolic hydroxyl group of tyrosine provides a reactive site for polymerization. By using diphenolic monomers derived from tyrosine dipeptides, a wide variety of polymers can be synthesized. nih.gov

The use of this compound as a monomer allows for the synthesis of polymers with pendant allyl groups. These groups can then be used for post-polymerization modification, allowing for the creation of functional materials with tailored properties. For example, the allyl groups can be used to crosslink the polymer chains, leading to the formation of robust hydrogels or other crosslinked networks.

Furthermore, tyrosine-based polymers have been investigated for their ability to form coatings on various surfaces. For instance, polytyrosine coatings can be produced through oxidative polymerization, significantly altering the surface properties of materials like polyurethane and polytetrafluoroethylene, making them more hydrophilic. nih.govresearchgate.net The polymerization process can be influenced by various parameters, including pH, temperature, and the concentration of reagents. nih.gov

Below is a data table summarizing the impact of L-tyrosine concentration on polytyrosine film formation.

| L-Tyrosine Concentration (mg/mL) | Polytyrosine Film Formation |

| ≤ 0.2 | Practically no film formation |

| 0.4 | Effective film formation |

| ≥ 0.6 | Significant increase in film production (plateaus) |

This data is based on findings related to the oxidative polymerization of L-tyrosine. nih.gov

Another study demonstrated that the thickness of polytyrosine coatings increases over time, with a significant increase observed within the first four hours of the polymerization process. nih.gov

| Polymerization Time (hours) | PTYR Coating Thickness (nm) |

| 4 | 22 ± 2 |

| 24 | 35 ± 3 |

This data highlights the kinetics of polytyrosine coating formation. nih.gov

The ability to control the polymerization of tyrosine derivatives opens up possibilities for creating a wide range of advanced materials with applications in various fields of materials science.

Lack of Publicly Available Research on this compound for Specified Advanced Materials Applications

Extensive searches for scientific literature concerning the application of the chemical compound this compound in the development of functionalized polymer backbones and the preparation of non-biological hydrogels and smart materials have yielded no specific research findings. While there is a substantial body of work on polymers derived from L-tyrosine and its other derivatives, this research is predominantly focused on biomedical applications, which fall outside the scope of the requested article.

The investigation sought to uncover detailed research findings, including data suitable for tabulation, on the use of this compound as a monomer or functionalizing agent in advanced, non-biological chemical and materials research. Specifically, the search focused on its role in creating functionalized polymer backbones and its use in synthesizing hydrogels and smart materials for applications not related to biology.

The "allyloxycarbonyl" functional group suggests potential for specific polymerization pathways, such as thiol-ene reactions or free-radical polymerization, which are common in materials science. However, there appears to be no published research that explores these pathways for this particular L-tyrosine derivative in the context of non-biological materials. The existing literature on tyrosine-based polymers centers on compounds like desaminotyrosyl-tyrosine alkyl esters for creating biodegradable polycarbonates and polyarylates for medical use. Similarly, research into tyrosine-containing hydrogels is consistently oriented towards tissue engineering and drug delivery systems.

Consequently, due to the absence of available data and research findings on this compound for the specified materials science applications, it is not possible to provide an article on the development of functionalized polymer backbones or the preparation of non-biological hydrogels and smart materials using this compound.

Advanced Analytical and Spectroscopic Methodologies for Allyloxy Carbonyl L Tyrosine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including ((Allyloxy)carbonyl)-L-tyrosine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecular framework.

1D and 2D NMR for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tyrosine ring, the α-proton, the β-protons, and the protons of the allyloxycarbonyl protecting group. The aromatic protons typically appear as two doublets in the range of δ 6.7-7.1 ppm. The α-proton, adjacent to the chiral center, would likely resonate as a multiplet around δ 4.3-4.5 ppm due to coupling with the β-protons and the amide proton. The diastereotopic β-protons will appear as a multiplet around δ 2.8-3.1 ppm. The allylic protons of the protecting group will exhibit characteristic signals: a multiplet for the -CH- group around δ 5.8-6.0 ppm, two multiplets for the terminal =CH₂ protons around δ 5.1-5.3 ppm, and a doublet for the -O-CH₂- protons around δ 4.5-4.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key signals would include the carbonyl carbon of the carboxylic acid at approximately δ 174-176 ppm and the carbonyl carbon of the alloc protecting group around δ 156 ppm. The aromatic carbons will resonate in the δ 115-156 ppm region. The α-carbon is expected around δ 55-57 ppm, while the β-carbon will be in the range of δ 37-39 ppm. The carbons of the allyl group will have characteristic shifts: the -O-CH₂- carbon around δ 66 ppm, the -CH= carbon at approximately δ 132 ppm, and the =CH₂ carbon around δ 118 ppm.

2D NMR Spectroscopy: To confirm these assignments and elucidate the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling network between protons, for instance, connecting the α-proton to the β-protons and the amide proton. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals. For example, the signal for the α-proton would show a cross-peak with the signal for the α-carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 4.3 - 4.5 (m) | 55 - 57 |

| β-CH₂ | 2.8 - 3.1 (m) | 37 - 39 |

| Aromatic CH | 6.7 - 7.1 (d) | 115, 130 |

| Aromatic C-OH | - | 155 - 156 |

| Aromatic C-CH₂ | - | 127 - 128 |

| COOH | - | 174 - 176 |

| Alloc C=O | - | ~156 |

| Alloc -O-CH₂- | 4.5 - 4.6 (d) | ~66 |

| Alloc -CH= | 5.8 - 6.0 (m) | ~132 |

| Alloc =CH₂ | 5.1 - 5.3 (m) | ~118 |

Dynamic NMR Studies for Conformational Analysis

N-protected amino acids, including this compound, exhibit conformational flexibility around their single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for bond rotation and to characterize the different conformers present in solution.

For this compound, key areas of conformational interest include the rotation around the Cα-Cβ bond and the C-N bond of the urethane (B1682113) linkage. These rotations can be restricted due to steric hindrance and electronic effects, leading to the existence of distinct rotamers. At low temperatures, the exchange between these conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of these signals as a function of temperature, thermodynamic and kinetic parameters for the conformational exchange can be extracted. Such studies provide valuable insights into the preferred solution-state conformation of the molecule, which can influence its reactivity and biological activity.

Solid-State NMR for Characterization in Diverse Phases

Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about molecules in their solid, crystalline, or amorphous states. nih.govnih.gov Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions can be measured and provide a wealth of structural information. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov

For this compound, ssNMR can be used to:

Determine the number of non-equivalent molecules in the unit cell: The presence of multiple, distinct signals for the same carbon or nitrogen atom in the ssNMR spectrum can indicate the presence of different conformers or packing arrangements in the crystal lattice.

Characterize the hydrogen bonding network: The chemical shifts of the amide proton and the phenolic hydroxyl proton are highly sensitive to their involvement in hydrogen bonds. ssNMR can provide precise information about the strength and geometry of these interactions in the solid state.

Probe the molecular conformation: By measuring internuclear distances and torsion angles through advanced ssNMR experiments, a detailed three-dimensional structure of the molecule in the solid state can be determined.

Mass Spectrometry (MS) Approaches

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is widely used for the determination of molecular weight and for the structural elucidation of molecules through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous identification of this compound. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, as the exact mass of each element is unique.

The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₃H₁₅NO₅) can be calculated as follows:

Interactive Data Table: Calculation of the Theoretical Exact Mass of [C₁₃H₁₆NO₅]⁺

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 5 | 15.994915 | 79.974575 |

| Total (M+H)⁺ | 278.102849 |

By comparing the experimentally measured exact mass with the theoretical value, the elemental formula of the compound can be confirmed with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, the fragmentation is expected to occur at the most labile bonds. Based on the known fragmentation of L-tyrosine and other N-protected amino acids, several characteristic fragmentation pathways can be proposed. chemicalbook.com The protonated molecule [M+H]⁺ would likely undergo the following fragmentations:

Loss of the allyloxycarbonyl group: A primary fragmentation pathway would involve the cleavage of the N-C bond of the urethane, leading to the loss of the allyloxycarbonyl group as a neutral molecule (C₄H₅O₂) and the formation of the protonated tyrosine fragment at m/z 182.

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) from the precursor ion or from the tyrosine fragment is a common fragmentation pathway for amino acids.

Fragmentation of the allyl group: The allyl group itself can undergo fragmentation, leading to the loss of propene (C₃H₄, 40 Da).

Cleavage of the tyrosine side chain: Fragmentation can also occur within the tyrosine side chain, leading to the formation of characteristic ions.

The analysis of these fragmentation pathways allows for the detailed structural confirmation of this compound.

Interactive Data Table: Proposed MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 278.1 | [M+H - C₄H₅O₂]⁺ | C₄H₅O₂ | 182.1 |

| 278.1 | [M+H - CO₂]⁺ | CO₂ | 234.1 |

| 182.1 | [Tyrosine+H - CO₂]⁺ | CO₂ | 138.1 |

| 278.1 | [M+H - C₃H₄]⁺ | C₃H₄ | 238.1 |

Hyphenated MS Techniques (e.g., LC-MS, GC-MS) for Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly invaluable for assessing the purity of this compound.

LC-MS combines the high-resolution separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov This technique is instrumental in confirming the molecular identity of the target compound by providing its molecular weight. Furthermore, it can detect and identify impurities, even at trace levels. For this compound, LC-MS analysis is a standard method for quality control, confirming a molecular weight consistent with its structure (C₁₃H₁₅NO₅). bldpharm.com The analysis of the parent compound, L-tyrosine, and its various metabolites by LC-MS/MS (tandem mass spectrometry) demonstrates the method's ability to provide detailed structural information through fragmentation patterns, which is crucial for distinguishing closely related structures and ensuring sample purity. nih.govnih.gov